molecular formula C10H12O3 B1356715 2-Ethoxy-6-methylbenzoic acid CAS No. 90259-35-1

2-Ethoxy-6-methylbenzoic acid

Cat. No. B1356715
CAS RN: 90259-35-1
M. Wt: 180.2 g/mol
InChI Key: XBXXGQXDDJKDSV-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of 2-Ethoxy-6-methylbenzoic acid can be represented by the formula C10H12O3 .


Chemical Reactions Analysis

The acidity of 2-substituted benzoic acids was analyzed and decomposed into its real or supposed components . An intramolecular hydrogen bond, affecting the acidity moderately, was found only in the case of 2-methoxy- and 2-dimethylaminobenzoic acids .


Physical And Chemical Properties Analysis

2-Ethoxy-6-methylbenzoic acid has a molecular weight of 166.17 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . It also has a Rotatable Bond Count of 2 .

Scientific Research Applications

Pharmaceutical Applications

2-Ethoxy-6-methylbenzoic acid has been identified as a precursor in the synthesis of various pharmaceutical compounds. It has shown potential in promoting apoptosis and necrosis in cancer cells, regulating the cell growth cycle, and inhibiting cell proliferation. Notably, its toxicity is significantly lower than some clinical anticancer drugs such as cyclophosphamide and 5-fluorouracil, making it a promising candidate for further research in cancer treatment .

Analytical Chemistry

In analytical chemistry, 2-Ethoxy-6-methylbenzoic acid is used in chromatography and mass spectrometry for the separation and analysis of complex mixtures. Its properties help in the identification and quantification of substances within a sample .

Biopharma Production

The compound plays a role in biopharmaceutical production where it may be used as an intermediate or a reagent in the synthesis of active pharmaceutical ingredients. Its stability and reactivity make it suitable for various biopharma processes .

Mechanism of Action

While the exact mechanism of action for 2-Ethoxy-6-methylbenzoic acid is not clear, similar compounds have shown to promote bone formation by upregulating BMP-2 .

Safety and Hazards

2-Ethoxy-6-methylbenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-ethoxy-6-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-13-8-6-4-5-7(2)9(8)10(11)12/h4-6H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXXGQXDDJKDSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60541787
Record name 2-Ethoxy-6-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-6-methylbenzoic acid

CAS RN

90259-35-1
Record name 2-Ethoxy-6-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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